molecular formula C12H14N4O B2954056 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone CAS No. 103109-34-8

2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2954056
CAS No.: 103109-34-8
M. Wt: 230.271
InChI Key: VSDFXOGFDUYDPV-UHFFFAOYSA-N
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Description

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzyl and methyl-substituted precursors with guanidine or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions might yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but they typically include various substituted pyrimidinones with potential biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methylpyrimidine: Known for its use in antifolate drugs.

    5-Benzyl-2,4-diaminopyrimidine: Studied for its antibacterial properties.

Uniqueness

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidinones.

Properties

IUPAC Name

2,3-diamino-5-benzyl-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDFXOGFDUYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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